Tilifodiolide

Vue d'ensemble

Description

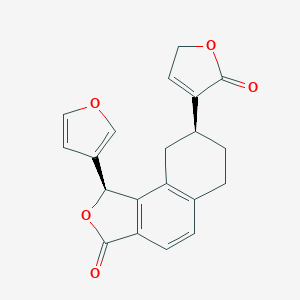

Tilifodiolide is a lactone that can be isolated from the roots of Salvia tiliaefolia . It has been found to exhibit anti-inflammatory activity in a mice model .

Synthesis Analysis

This compound can be isolated from the aerial parts of Salvia tiliaefolia . The structure of this compound was established by chemical and spectral means and X-ray diffraction analysis .

Molecular Structure Analysis

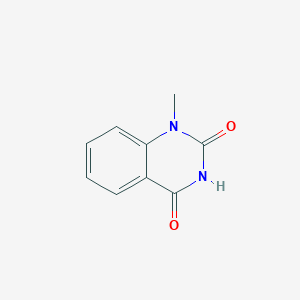

This compound has a molecular formula of C20H16O5 . Its IR spectrum showed the bands due to a,p-unsaturated y-lactone functions, a &substituted furan, and an aromatic ring .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 336.34 . More detailed physical and chemical properties are not clearly mentioned in the available literature.

Applications De Recherche Scientifique

Effets anti-inflammatoires

Le tilifodiolide (TFD) s'est avéré avoir des effets anti-inflammatoires significatifs. Il a été isolé de Salvia tiliifolia, une plante utilisée pour le traitement empirique de la douleur et de l'inflammation . Des études in vitro utilisant des macrophages murins stimulés par le LPS ont montré que le TFD inhibait la production de médiateurs pro-inflammatoires .

Effets antinociceptifs

En plus de ses propriétés anti-inflammatoires, le TFD présente également des effets antinociceptifs, ce qui signifie qu'il peut réduire la sensibilité aux stimuli douloureux . Ceci a été évalué à l'aide du test à la formaline et du test de contorsion induit par l'acide acétique .

Gestion de la douleur

Les propriétés antinociceptives du TFD en font un candidat potentiel pour la gestion de la douleur. Dans le test à la formaline, le TFD a induit une antinociception aux phases 1 et 2 .

4. Alternative potentielle aux anti-inflammatoires non stéroïdiens (AINS) Le TFD a montré une activité anti-inflammatoire similaire à l'indométhacine, un AINS couramment utilisé<a aria-label="1: 4. Alternative potentielle aux anti-inflammatoires non stéroïdiens (AINS)" data-citationid="869f8603-d633-eec7-5d95-9112072bc78d-30" h="ID=SERP,5015.1" href="https://europepmc.org/article/MED/29

Safety and Hazards

Mécanisme D'action

Target of Action

Tilifodiolide, a diterpene obtained from the plant Salvia tiliifolia , primarily targets the inflammatory response in the body . It has been shown to have anti-inflammatory activity in a mice model .

Mode of Action

This compound interacts with its targets by decreasing the accumulation of intestinal fluid, which in turn reduces inflammation . It also exerts vasorelaxant effects mediated by nitric oxide and cyclic guanosine monophosphate . Furthermore, it shows anxiolytic and antidepressant effects through the partial involvement of gamma-Aminobutyric acid (GABA) receptors and the possible participation of α2-adrenoreceptors .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in inflammation and pain response . By decreasing the accumulation of intestinal fluid, this compound can reduce inflammation and thus alleviate symptoms of diseases characterized by inflammation .

Pharmacokinetics

It has been shown to exhibit anti-inflammatory activity in vivo in a mice model when administered at a dose of 200 mg/kg .

Result of Action

The result of this compound’s action is a reduction in inflammation and pain, as well as potential anxiolytic and antidepressant effects . It has been shown to exert antidiarrheal activity by decreasing the intestinal fluid accumulation . Additionally, it has vasorelaxant effects mediated by nitric oxide and cyclic guanosine monophosphate . It also shows anxiolytic and antidepressant effects through the partial involvement of GABA receptors and the possible participation of α2-adrenoreceptors .

Analyse Biochimique

Biochemical Properties

Tilifodiolide interacts with various biomolecules in the body. It has been shown to inhibit the production of TNF-α and IL-6 in macrophages . The nature of these interactions is likely due to the compound’s anti-inflammatory properties.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Current research indicates that it shows anti-inflammatory activity in vivo in acetic acid induced-writhing mouse model .

Propriétés

IUPAC Name |

(1R,8S)-1-(furan-3-yl)-8-(5-oxo-2H-furan-4-yl)-6,7,8,9-tetrahydro-1H-benzo[e][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c21-19-14(6-8-24-19)12-2-1-11-3-4-15-17(16(11)9-12)18(25-20(15)22)13-5-7-23-10-13/h3-7,10,12,18H,1-2,8-9H2/t12-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTJKEKFEUNDHY-SGTLLEGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CCOC3=O)C4=C(C=C2)C(=O)OC4C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1C3=CCOC3=O)C4=C(C=C2)C(=O)O[C@H]4C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155278 | |

| Record name | Tilifodiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126724-95-6 | |

| Record name | Tilifodiolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126724956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilifodiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Tilifodiolide and what kind of molecule is it?

A1: this compound (TFD) is a natural product isolated from the aerial parts of Salvia tiliifolia Vahl (Lamiaceae), a plant traditionally used for pain and inflammation management. [, ] Structurally, TFD is a clerodane diterpenoid. [, , , ]

Q2: How does this compound exert its anti-inflammatory and antinociceptive effects?

A2: While the precise molecular targets of TFD are still under investigation, research suggests that it inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophages. [] Furthermore, studies indicate its antinociceptive effects might involve the nitric oxide pathway and potentially the γ-Aminobutyric acid (GABA) receptors and α2-adrenoreceptors. [, ]

Q3: Are there any structural features that make this compound unique within its class of compounds?

A3: Yes, TFD and its related compound salvifolin, both isolated from Salvia tiliifolia, belong to a rare group of rearranged clerodane diterpenoids. These structures are significant from both biosynthesis and chemotaxonomy perspectives. []

Q4: Beyond its anti-inflammatory and antinociceptive effects, does this compound exhibit other pharmacological activities?

A4: Yes, TFD has demonstrated antidiarrheal activity in castor oil-induced models and vasorelaxant effects in rat smooth muscle tissues. Research suggests that the vasorelaxant effect might be mediated by nitric oxide and cyclic guanosine monophosphate signaling pathways. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B171861.png)

![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)